molecular formula C11H11NO3 B138955 4,5-dimethoxy-1H-indole-3-carbaldehyde CAS No. 154810-58-9

4,5-dimethoxy-1H-indole-3-carbaldehyde

Cat. No.: B138955
CAS No.: 154810-58-9
M. Wt: 205.21 g/mol
InChI Key: LTXRTAZYJSKWKT-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methoxy groups at the 4 and 5 positions of the indole ring and an aldehyde group at the 3 position. It is a valuable intermediate in organic synthesis and has various applications in scientific research.

Scientific Research Applications

4,5-Dimethoxy-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for 4,5-dimethoxy-1H-indole-3-carbaldehyde is not mentioned in the search results, related members of the indole family are known to act as receptor agonists at the aryl hydrocarbon receptor in intestinal immune cells .

Safety and Hazards

The safety and hazards associated with 4,5-dimethoxy-1H-indole-3-carbaldehyde are not explicitly mentioned in the search results .

Future Directions

The future directions of research on 4,5-dimethoxy-1H-indole-3-carbaldehyde could involve further exploration of its role in multicomponent reactions and the synthesis of active molecules . It could also involve the development of new synthetic strategies in medicinal and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4,5-dimethoxyindole.

    Formylation Reaction: The indole undergoes a formylation reaction using a Vilsmeier-Haack reagent, which is a combination of phosphorus oxychloride and dimethylformamide. This reaction introduces the aldehyde group at the 3 position of the indole ring.

    Reaction Conditions: The reaction is usually carried out at low temperatures to prevent overreaction and to ensure high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4,5-dimethoxy-1H-indole-3-carboxylic acid.

    Reduction: 4,5-dimethoxy-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1H-indole-3-carbaldehyde: Lacks the methoxy groups, making it less sterically hindered and potentially more reactive.

    4-methoxy-1H-indole-3-carbaldehyde: Contains only one methoxy group, which may affect its reactivity and biological activity.

    5-methoxy-1H-indole-3-carbaldehyde: Similar to the above but with the methoxy group at a different position.

Uniqueness: 4,5-Dimethoxy-1H-indole-3-carbaldehyde is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological properties. The specific positioning of these groups can affect the compound’s interactions with other molecules, making it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

IUPAC Name

4,5-dimethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-4-3-8-10(11(9)15-2)7(6-13)5-12-8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXRTAZYJSKWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456909
Record name 4,5-dimethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154810-58-9
Record name 4,5-dimethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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